

# TCO-PEG36-acid for In Vivo Imaging: Application Notes and Protocols

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## Compound of Interest

Compound Name: TCO-PEG36-acid

Cat. No.: B15577327

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## Introduction

**TCO-PEG36-acid** is a key reagent in the rapidly advancing field of in vivo imaging, particularly for pre-targeted strategies. This molecule incorporates a trans-cyclooctene (TCO) group, a highly reactive dienophile, linked to a 36-unit polyethylene glycol (PEG) spacer with a terminal carboxylic acid. The TCO moiety enables extremely fast and highly specific bioorthogonal "click chemistry" reactions with tetrazine (Tz)-bearing probes.<sup>[1][2][3]</sup> This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for applications in living systems.<sup>[1][3]</sup>

The long, hydrophilic PEG36 chain enhances the solubility and pharmacokinetic properties of the molecule, reducing non-specific binding and improving in vivo circulation times.<sup>[4][5]</sup> The terminal carboxylic acid allows for the covalent conjugation of **TCO-PEG36-acid** to primary amine groups on targeting vectors such as antibodies, peptides, or nanoparticles, through the formation of a stable amide bond.<sup>[6]</sup>

This document provides detailed application notes and protocols for the use of **TCO-PEG36-acid** in pre-targeted in vivo imaging applications.

## Properties of TCO-PEG36-acid

Property	Value	Reference
Molecular Formula	C84H163NO40	[6]
Molecular Weight	1827.2 g/mol	[6]
Purity	Typically ≥90%	[6]
Solubility	DMSO, DMF, DCM	[6]
Storage	-20°C	[6]
Reactivity	Reacts with tetrazine-containing compounds	[6]

Note: TCO compounds have a limited shelf life as they can isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended.[5][6]

## Principle of Pre-targeted In Vivo Imaging

Pre-targeted in vivo imaging is a two-step strategy designed to improve the target-to-background signal ratio and reduce the radiation dose to non-target tissues.[7][8]

- Step 1: Administration of the Targeting Agent: A targeting molecule (e.g., an antibody specific for a tumor antigen) is conjugated with **TCO-PEG36-acid**. This TCO-functionalized antibody is administered to the subject. A waiting period allows the antibody to accumulate at the target site (e.g., a tumor) and for the unbound antibody to clear from the bloodstream.[8][9]
- Step 2: Administration of the Imaging Probe: A small, rapidly clearing imaging probe carrying a tetrazine (Tz) moiety and a reporter (e.g., a fluorophore or a radionuclide for PET or SPECT imaging) is administered.[8][9]
- In Vivo Click Reaction: The tetrazine-probe rapidly and specifically reacts with the TCO-functionalized antibody accumulated at the target site. The unbound tetrazine-probe is quickly cleared from the body.[8][10]
- Imaging: Imaging is performed after the unbound probe has cleared, resulting in a high-contrast image of the target site.[8]

## Experimental Protocols

### Protocol 1: Conjugation of TCO-PEG36-acid to a Targeting Antibody

This protocol describes the conjugation of **TCO-PEG36-acid** to a primary amine-containing targeting antibody using EDC/NHS chemistry.

Materials:

- Targeting Antibody (in a buffer free of primary amines, e.g., PBS)
- **TCO-PEG36-acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Spin Desalting Columns

Procedure:

- Antibody Preparation:
  - Exchange the antibody into a phosphate buffer (pH 7.2-7.5).
  - Adjust the antibody concentration to 2-5 mg/mL.
- Activation of **TCO-PEG36-acid**:
  - Immediately before use, prepare a 10 mM stock solution of **TCO-PEG36-acid** in anhydrous DMSO.
  - Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO.

- In a microcentrifuge tube, combine a 10-20 fold molar excess of **TCO-PEG36-acid**, EDC, and NHS relative to the antibody.
- Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group of the **TCO-PEG36-acid**.
- Conjugation Reaction:
  - Add the activated **TCO-PEG36-acid** solution to the antibody solution.
  - Incubate the reaction for 2 hours at room temperature with gentle mixing.
- Purification:
  - Remove unreacted **TCO-PEG36-acid** and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.
- Characterization:
  - Determine the protein concentration of the purified TCO-antibody conjugate using a standard protein assay (e.g., BCA).
  - Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry.

## Protocol 2: Pre-targeted In Vivo Imaging in a Xenograft Mouse Model

This protocol provides a general workflow for pre-targeted fluorescence imaging in a subcutaneous tumor xenograft mouse model.

Materials:

- Tumor-bearing mice
- TCO-functionalized targeting antibody (from Protocol 1)
- Tetrazine-functionalized imaging probe (e.g., Tetrazine-Fluorophore)

- Sterile PBS
- In vivo imaging system

Procedure:

- Administration of TCO-Antibody:
  - Administer the TCO-functionalized antibody to the tumor-bearing mice via intravenous (tail vein) injection. The typical dose is 100 µg per mouse.[\[11\]](#)
- Accumulation and Clearance Period:
  - Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.[\[11\]](#) [\[12\]](#)
- Administration of Tetrazine-Probe:
  - Dissolve the tetrazine-functionalized imaging probe in sterile PBS.
  - Administer the probe via intravenous injection. The optimal dose and timing should be determined empirically.
- In Vivo Imaging:
  - Anesthetize the mice (e.g., using isoflurane).
  - Place the mouse in the in vivo imaging system.
  - Acquire images at various time points post-injection of the tetrazine-probe (e.g., 1, 4, 8, and 24 hours) to monitor the signal at the target site and the clearance of the unbound probe.

## Quantitative Data from Pre-targeted Imaging Studies

The following tables summarize biodistribution data from pre-targeted PET imaging studies that have utilized the TCO-tetrazine click chemistry platform. While these studies may not have

used **TCO-PEG36-acid** specifically, they demonstrate the quantitative potential of this in vivo imaging strategy.

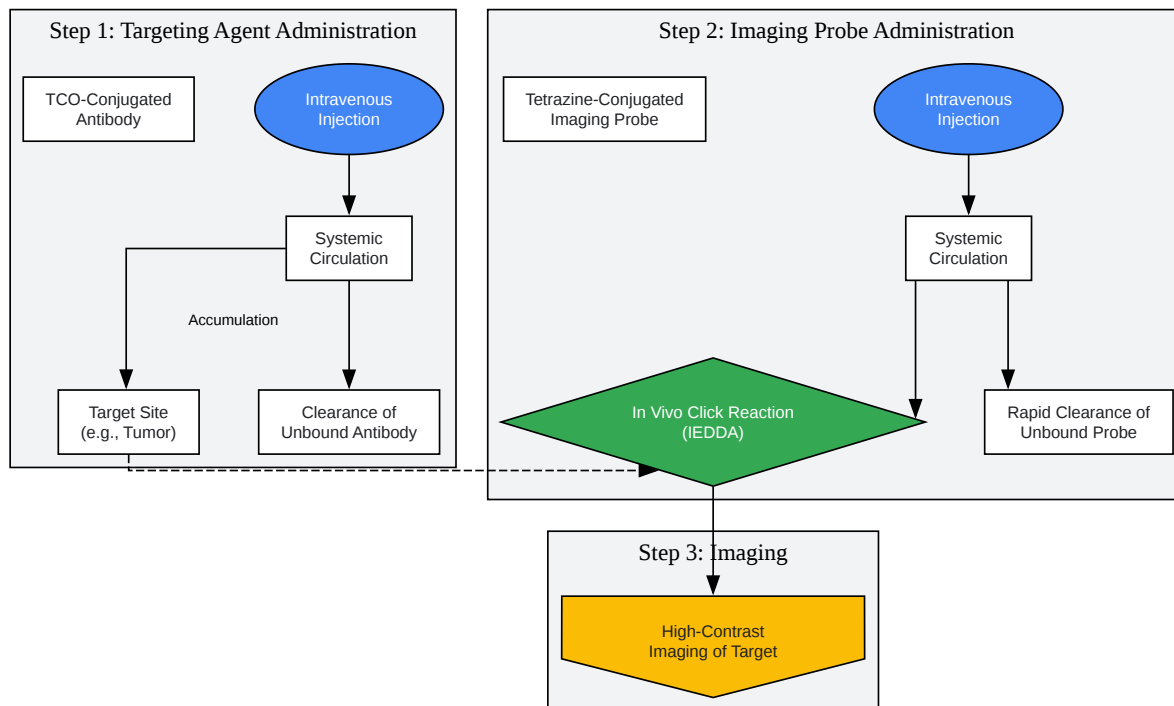
Table 1: Biodistribution of  $^{89}\text{Zr}$ -labeled U36 Antibody in HNSCC Xenografts (%ID/g)[9]

Organ	Targeted Approach (72h p.i.)	Pre-targeted Approach (24h interval)	Pre-targeted Approach (48h interval)
Blood	$11.2 \pm 2.0$	$0.3 \pm 0.1$	$0.2 \pm 0.1$
Heart	$2.6 \pm 0.3$	$0.2 \pm 0.0$	$0.1 \pm 0.0$
Lungs	$5.0 \pm 0.7$	$0.4 \pm 0.1$	$0.3 \pm 0.1$
Liver	$5.5 \pm 1.1$	$0.8 \pm 0.1$	$0.6 \pm 0.1$
Spleen	$3.5 \pm 0.6$	$0.3 \pm 0.1$	$0.2 \pm 0.1$
Kidneys	$4.8 \pm 0.5$	$0.5 \pm 0.1$	$0.4 \pm 0.1$
Muscle	$1.8 \pm 0.4$	$0.1 \pm 0.0$	$0.1 \pm 0.0$
Bone	$3.9 \pm 0.5$	$0.6 \pm 0.1$	$0.4 \pm 0.1$
Tumor	$17.1 \pm 3.0$	$1.6 \pm 0.3$	$1.5 \pm 0.2$

Table 2: Tumor-to-Background Ratios for  $^{89}\text{Zr}$ -labeled U36 Antibody[9]

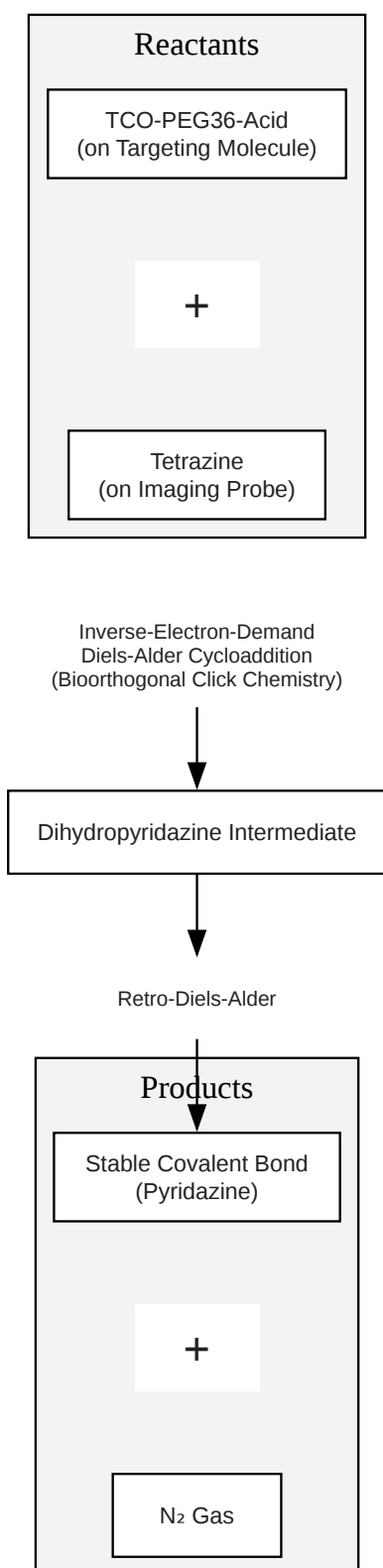
Ratio	Targeted Approach	Pre-targeted Approach (24h interval)	Pre-targeted Approach (48h interval)
Tumor-to-Blood	$1.6 \pm 0.4$	$5.1 \pm 1.4$	$7.0 \pm 2.6$
Tumor-to-Muscle	$10.1 \pm 3.3$	$12.8 \pm 4.0$	$12.3 \pm 4.8$
Tumor-to-Bone	$4.6 \pm 1.1$	$2.6 \pm 0.6$	$3.7 \pm 1.3$
Tumor-to-Liver	$3.2 \pm 0.8$	$2.0 \pm 0.4$	$2.5 \pm 0.7$

## Visualizations



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Caption: Pre-targeted in vivo imaging workflow.



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Caption: TCO and tetrazine bioorthogonal reaction.



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